molecular formula C11H11NO3 B2638144 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde oxime CAS No. 385383-47-1

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde oxime

Cat. No.: B2638144
CAS No.: 385383-47-1
M. Wt: 205.21 g/mol
InChI Key: VXHQLDWGWUAXRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde oxime typically involves the reaction of 4-methoxy-3-(2-propynyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde oxime is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde oxime: Lacks the propynyloxy group, making it less versatile in chemical reactions.

    3-(2-Propynyloxy)benzaldehyde oxime: Lacks the methoxy group, affecting its reactivity and applications.

    4-Methoxy-3-(2-propynyloxy)benzaldehyde: Lacks the oxime group, limiting its biological interactions

Uniqueness

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde oxime is unique due to the presence of both methoxy and propynyloxy groups, which enhance its reactivity and versatility in chemical and biological applications. The oxime group further adds to its ability to interact with biomolecules, making it a valuable compound in research .

Properties

IUPAC Name

N-[(4-methoxy-3-prop-2-ynoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-6-15-11-7-9(8-12-13)4-5-10(11)14-2/h1,4-5,7-8,13H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHQLDWGWUAXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239814
Record name 4-Methoxy-3-(2-propyn-1-yloxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385383-47-1
Record name 4-Methoxy-3-(2-propyn-1-yloxy)benzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385383-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(2-propyn-1-yloxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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